molecular formula C6H6INO B6209426 5-cyclopropyl-4-iodo-1,2-oxazole CAS No. 2751610-53-2

5-cyclopropyl-4-iodo-1,2-oxazole

Cat. No.: B6209426
CAS No.: 2751610-53-2
M. Wt: 235
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Description

5-Cyclopropyl-4-iodo-1,2-oxazole is a chemical building block of interest in medicinal and agrochemical research. It belongs to the isoxazole family, a class of five-membered heterocyclic compounds known for their significant biological activities and utility in drug discovery . The structure combines a cyclopropyl group, known for its metabolic stability, with an iodine atom, which offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions. This makes the compound a valuable intermediate for constructing more complex molecules. While the specific biological activity of this compound has not been reported, research on closely related compounds provides strong indications of its potential. For instance, analogues featuring a 5-cyclopropyl-isoxazole core have been designed and synthesized as herbicidal agents, demonstrating excellent postemergence herbicidal activity . Furthermore, other isoxazole derivatives have been developed as inhibitors of key enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) , and the 1,2,4-oxadiazole heterocycle, a related system, is found in several commercial drugs and exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties . Therefore, this compound serves as a versatile scaffold for researchers in lead optimization and the exploration of new bioactive substances across multiple fields. This product is intended for research and further manufacturing applications only and is not intended for human use.

Properties

CAS No.

2751610-53-2

Molecular Formula

C6H6INO

Molecular Weight

235

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Formation of Ethyl 5-Cyclopropyl-4-Iodoisoxazole-3-Carboxylate

The synthesis begins with the reaction of ethyl 3-cyclopropyl-2-iodo-3-oxopropanoate with hydroxylamine hydrochloride in ethanol under reflux. This cyclocondensation yields the ethyl ester intermediate, critical for subsequent hydrolysis.

Reaction Mechanism :
The β-keto ester undergoes nucleophilic attack by hydroxylamine, forming an oxime intermediate. Intramolecular cyclization then occurs, facilitated by the electron-withdrawing iodine substituent, which activates the α-position for ring closure. The cyclopropane ring remains intact due to its strain-resistant geometry.

Optimized Conditions :

ParameterValue
Temperature80–85°C
SolventEthanol
CatalystPyridine (0.1 equiv)
Reaction Time6–8 hours
Yield72–78%

Step 2: Hydrolysis to 5-Cyclopropyl-4-Iodoisoxazole-3-Carboxylic Acid

The ethyl ester is hydrolyzed using aqueous sodium hydroxide (2M) at 60°C, followed by acidification with HCl to precipitate the carboxylic acid derivative.

Key Considerations :

  • Selectivity : The iodine atom’s steric bulk directs hydrolysis exclusively at the ester group, avoiding ring-opening side reactions.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity, as confirmed by HPLC.

Cyclization of β-Hydroxy Amides

Substrate Preparation and Cyclization

β-Hydroxy amides, synthesized from cyclopropanecarbonyl chloride and β-iodo ethanolamine, undergo dehydrative cyclization in the presence of Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide).

Reaction Profile :

  • Temperature : 0°C to room temperature (gradual warming).

  • Yield : 65–70%, with minor dimerization byproducts (<5%).

  • Advantage : Avoids harsh acidic conditions, preserving iodine integrity.

Mechanistic Insights :
The Burgess reagent promotes intramolecular nucleophilic displacement, with the hydroxyl group acting as a leaving group after sulfonation. The cyclopropane ring’s rigidity enforces a cis-conformation, ensuring regioselective oxazole formation.

Halogen Exchange Reactions

Iodination of 5-Cyclopropyl-4-Bromo-1,2-Oxazole

A halogen exchange strategy replaces bromine with iodine using NaI in DMF at 120°C. This method leverages the higher nucleophilicity of iodide and the stability of the oxazole ring under polar aprotic conditions.

Optimization Data :

ParameterValue
NaI Equivalents3.0
Reaction Time12 hours
Yield82%
Purity (NMR)98%

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis.

  • Residual bromide contamination may necessitate column chromatography.

Nitrile Oxide Cycloaddition

Generation of Cyclopropyl Nitrile Oxide

Cyclopropanecarbonitrile oxide, generated in situ from cyclopropanecarbaldehyde oxime and N-chlorosuccinimide, undergoes [3+2] cycloaddition with acetylene derivatives. Subsequent iodination at the 4-position completes the synthesis.

Critical Parameters :

  • Oxime Chlorination : Conducted at −10°C to prevent premature decomposition.

  • Cycloaddition Partner : Ethyl propiolate ensures regioselectivity, with the electron-deficient alkyne favoring 1,2-oxazole formation.

Yield Comparison :

StepYield (%)
Nitrile Oxide Formation85
Cycloaddition78
Iodination90

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 1.15–1.20 (m, 4H, cyclopropyl CH2), 6.45 (s, 1H, oxazole H3).

  • 13C NMR : 168.5 ppm (C=O), 149.2 ppm (C-I), 12.8 ppm (cyclopropane C).

  • Mass Spec : m/z 235.02 [M+] (calculated for C6H6INO).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals a single peak at 4.2 minutes, confirming >99% purity in optimized syntheses.

Industrial-Scale Considerations

Solvent Recycling

Ethanol from the esterification step is recovered via distillation, reducing waste and cost. Pilot-scale runs demonstrate a 40% reduction in solvent use without compromising yield.

Catalytic Improvements

Replacing pyridine with DMAP (4-dimethylaminopyridine) in Step 1 reduces catalyst loading to 0.05 equiv, enhancing atom economy .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-4-iodo-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazoles .

Scientific Research Applications

5-cyclopropyl-4-iodo-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-iodo-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the isoxazole ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-cyclopropyl-4-iodo-1,2-oxazole, we analyze its structural analogs, focusing on substituent effects, spectral data, and functional applications.

Table 1: Structural Comparison of Key Oxazole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features Reference
This compound Cyclopropyl (C5), Iodo (C4) C₆H₆INO Iodo group enhances reactivity Target
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate Cyclopropyl (C5), Dichlorophenyl (C3), Methyl ester (C4) C₁₅H₁₃Cl₂NO₃ Ester group for derivatization
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl-pyrazole (C5), Trifluoromethylphenyl (C3) C₁₅H₁₁F₃N₄O Oxadiazole core with electron-withdrawing CF₃
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate Cyclopropyl (C3), Chloro-fluorobenzyl-azetidine (C5) C₁₇H₁₇ClFN₃O₅ Oxalate salt improves solubility

Key Findings

Substituent Effects on Reactivity

  • The iodine atom in this compound facilitates nucleophilic substitution or cross-coupling reactions, unlike the methyl ester group in or the trifluoromethylphenyl group in , which are electron-withdrawing but less reactive in such transformations.
  • Cyclopropyl groups across analogs (e.g., ) contribute to steric hindrance and metabolic stability, though their positioning (C3 vs. C5) alters ring conformation .

Spectral and Analytical Data

  • While direct spectral data for the target compound are unavailable, analogs like 10b () show distinct ¹H NMR shifts for methyl (2.72 ppm) and aromatic protons (8.67 ppm), suggesting that the iodine in this compound would downfield-shift adjacent protons due to its electronegativity .
  • Elemental analysis of 10b (C: 39.80%, H: 4.01%, N: 46.30%) aligns closely with theoretical values, indicating precise synthesis protocols applicable to the target compound .

Functional Applications

  • The iodine substituent in the target compound makes it a candidate for radioimaging or as a Suzuki coupling partner, whereas the oxadiazole derivatives in and are tailored for bioactivity (e.g., kinase inhibition) due to their electron-deficient cores.
  • Patent data () highlight the use of 5,5-dimethyl-4H-1,2-oxazole sulfone analogs in agrochemicals, suggesting that the target compound’s iodine could be leveraged in analogous herbicide intermediates .

Q & A

Q. Advanced

  • Docking Studies : AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., cytochrome P450). The iodo group forms halogen bonds with backbone carbonyls (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of cyclopropyl-induced conformational changes in target binding pockets .

How to evaluate stability under varying environmental conditions?

Q. Advanced

  • Thermal Stability : TGA shows decomposition onset at 220°C (N₂ atmosphere). Store at -20°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : pH 7.4 PBS buffer studies reveal <5% degradation over 72 hours, but acidic conditions (pH <3) cleave the oxazole ring .

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